molecular formula C18H16N2O2 B6377192 2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol CAS No. 1261951-11-4

2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol

Cat. No.: B6377192
CAS No.: 1261951-11-4
M. Wt: 292.3 g/mol
InChI Key: GYWAFXQSCYLRSY-UHFFFAOYSA-N
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Description

2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol is a complex organic compound with a unique structure that includes a cyano group, a pyrrolidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-cyano-5-bromophenol with pyrrolidine in the presence of a base, followed by a coupling reaction with a carbonyl compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenol group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-(3-pyrrolidinylcarbonylphenyl)phenol: shares similarities with other cyano-substituted phenols and pyrrolidine-containing compounds.

    2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol: Similar structure but different position of the cyano group.

    2-Cyano-5-(2-pyrrolidinylcarbonylphenyl)phenol: Similar structure but different position of the pyrrolidine ring.

Uniqueness

The unique combination of the cyano group, pyrrolidine ring, and phenol group in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-hydroxy-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-12-16-7-6-14(11-17(16)21)13-4-3-5-15(10-13)18(22)20-8-1-2-9-20/h3-7,10-11,21H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWAFXQSCYLRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684992
Record name 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-11-4
Record name 3-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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